molecular formula C11H18O2 B14723460 (E)-undec-8-ene-2,5-dione

(E)-undec-8-ene-2,5-dione

Cat. No.: B14723460
M. Wt: 182.26 g/mol
InChI Key: CMOKFBMAFUYELN-SNAWJCMRSA-N
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Description

(E)-undec-8-ene-2,5-dione is an organic compound characterized by an 11-carbon chain (undecene) with a trans (E)-configured double bond at position 8 and two ketone groups at positions 2 and 3.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(E)-undec-8-ene-2,5-dione

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-11(13)9-8-10(2)12/h4-5H,3,6-9H2,1-2H3/b5-4+

InChI Key

CMOKFBMAFUYELN-SNAWJCMRSA-N

Isomeric SMILES

CC/C=C/CCC(=O)CCC(=O)C

Canonical SMILES

CCC=CCCC(=O)CCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-undec-8-ene-2,5-dione typically involves the aldol condensation of appropriate aldehydes and ketones. One common method is the reaction between 1-octene-3-one and acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (E)-undec-8-ene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reagents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens or hydrogen halides in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of undec-8-ene-2,5-dioic acid.

    Reduction: Formation of undec-8-ene-2,5-diol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-undec-8-ene-2,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-undec-8-ene-2,5-dione involves its interaction with various molecular targets. The compound’s double bond and ketone groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.

Comparison with Similar Compounds

Stereoisomer: (Z)-undec-8-ene-2,5-dione

The Z-isomer of undec-8-ene-2,5-dione differs in the cis configuration of the double bond at position 6. This stereochemical variation can significantly alter physical properties such as melting point, solubility, and chemical reactivity. For example, the E-isomer typically exhibits higher thermal stability due to reduced steric strain compared to the Z-isomer.

Diketopiperazine Derivatives (2,5-Diones)

Diketopiperazines (DKPs) are cyclic dipeptides containing a 2,5-dione core. Notable examples from Streptomyces sp. FXJ7.328 () include:

  • (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) : Exhibited antiviral activity against H1N1 (IC₅₀ = 28.9 ± 2.2 μM).
  • Albonoursin (Compound 7): Demonstrated stronger antiviral activity (IC₅₀ = 6.8 ± 1.5 μM).

Key Differences :

  • Structure : Unlike the linear undecene chain in (E)-undec-8-ene-2,5-dione, DKPs feature a rigid six-membered ring system.
  • Bioactivity : The cyclic structure and substituents (e.g., benzylidene groups) in DKPs enhance interactions with biological targets, such as viral proteins, compared to linear diones .

Naphtho[1,2-b]furan-4,5-dione Derivatives

The dimer naphtho[1,2-b]furan-4,5-dione () shows potent antimicrobial activity against MRSA via bacterial membrane disruption.

Comparison :

  • Functional Groups : The 4,5-dione arrangement in naphthofurans differs from the 2,5-dione in the target compound, leading to distinct electronic properties and reactivity.
  • Applications : While this compound’s bioactivity is unexplored, the planar aromatic system of naphthofurans enhances membrane-targeting capabilities .

Pyrrole-2,5-dione-Based Corrosion Inhibitors

Novel azo-linked pyrrole-2,5-dione derivatives () demonstrated 89–91% corrosion inhibition efficiency in acidic environments.

Key Contrasts :

  • Applications : Linear diones may lack the π-conjugation required for robust corrosion inhibition but could offer advantages in solubility for specific industrial uses .

Spiro-Diazaspiro Undecene Diones

Compounds such as 3-benzyl-8,9-dimethyl-11-phenyl-1,4-diazaspiro[5.5]undec-8-ene-2,5-dione (30c) () feature complex spiro architectures synthesized via solid-phase methods.

Structural and Functional Insights :

  • Complexity : The spiro framework introduces conformational rigidity, contrasting with the flexibility of this compound.
  • Synthesis : Solid-phase techniques for spiro-diones (e.g., Merrifield resin-based protocols) highlight challenges in scalability compared to linear dione synthesis .

Aliphatic Diones: 2,7-Dimethyloctane-3,5-dione

This compound () shares a branched aliphatic chain but differs in dione positions (3,5 vs. 2,5).

Property Differences :

  • Positional Effects : The 3,5-dione arrangement may reduce intramolecular hydrogen bonding compared to 2,5-diones, affecting solubility and stability.

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